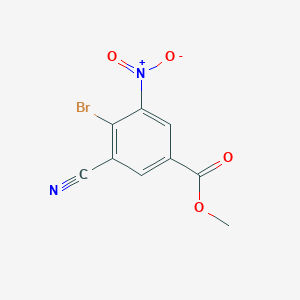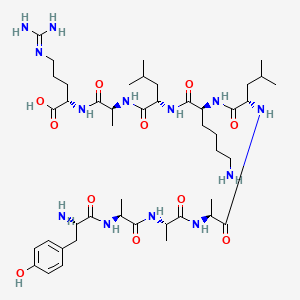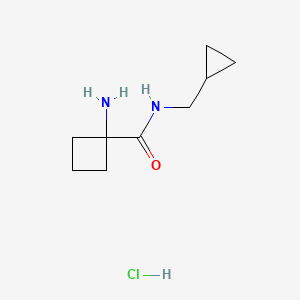![molecular formula C10H10N2O B1417427 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 70656-87-0](/img/structure/B1417427.png)
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Descripción general
Descripción
“5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is a chemical compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs that have a wide range of therapeutic applications, including as anxiolytics, sedatives, hypnotics, anticonvulsants, and central muscle relaxants .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14 C] was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14 C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14 C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .Molecular Structure Analysis
The molecular structure of “5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is likely to be similar to other benzodiazepines, which consist of a heterocyclic ring system in which the two N atoms are mostly located in positions 1 and 4 .Chemical Reactions Analysis
Benzodiazepines, including “5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one”, can undergo a variety of chemical reactions. For instance, benzimidazole, a related compound, can be deprotonated with stronger bases .Aplicaciones Científicas De Investigación
Biologically Active Compounds
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is part of the 2,3-Benzodiazepine family, known for its biological activity. These compounds have seen clinical application, with some reaching human clinical stages. The transformation of the benzene ring into five-membered nitrogen heterocycles has led to the creation of new diazepine and 1,2,5-triazepine derivatives, which hold potential as future medications against diseases lacking current effective treatments, such as certain cancers. Moreover, these compounds show promise in combating the spread of multi-resistant pathogens, marking their importance in the field of antibacterial research (Földesi, Volk, & Milen, 2018).
Synthetic Schemes and Biological Significance
1,4-Diazepines, including 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, exhibit a range of biological activities, making them significant in medicinal chemistry. They are known for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These diverse biological activities make 1,4-diazepine derivatives valuable for pharmaceutical development, highlighting their potential for therapeutic use (Rashid et al., 2019).
Synthetic Utilities
The compound is relevant in the synthesis of various heterocyclic compounds like benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These are synthesized from o-phenylenediamines through condensation with different electrophilic reagents, reflecting the compound's importance in creating pharmacologically active substances (Ibrahim, 2011).
Direcciones Futuras
The future directions for “5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one” and similar compounds could involve further studies on their pharmacological actions. For instance, the development of devazepide, FK480, etc. as CCK-A antagonists and CCK-A agonists such as GW5823 have demonstrated the significance of these investigations .
Propiedades
IUPAC Name |
5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPQMKDRMWTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(=O)NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990888 | |
| Record name | 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one | |
CAS RN |
70656-87-0 | |
| Record name | Ro 5-3663 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070656870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-5-3663 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89J9947924 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)

![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)

![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)

![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)


![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)